10-Propargyl-5,8-dideazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB 3717 is an antineoplastic agent; folic acid antagonist; enzyme inhibitor.
Scientific Research Applications
Biological and Biochemical Properties
10-Propargyl-5,8-dideazafolic acid, also known as CB3717, exhibits distinct biochemical pharmacological properties. It primarily acts on thymidylate synthase, unlike other compounds that inhibit dihydrofolate reductase as their primary action. By targeting thymidylate synthase, CB3717 impedes DNA replication through the depletion of dTTP but does not affect antipurine effects. It maintains its activity against cells resistant to transport-defective MTX and those that overproduce dihydrofolate reductase. This unique action makes CB3717 a significant compound for further study and potential application in cancer treatment strategies (Fry & Jackson, 2004).
Clinical Development and Combination Therapy
Pralatrexate (PDX; 10-propargyl 10-deazaaminopterin) is structurally related to 10-Propargyl-5,8-dideazafolic acid and has shown considerable promise in clinical settings, particularly for the treatment of relapsed and refractory peripheral T-cell lymphomas. Its development, from synthesis to FDA approval, outlines the biochemical basis of its superiority in activity compared to other antifolates. PDX's high affinity for the reduced folate receptor and folylpolyglutamate synthetase underpins its therapeutic effectiveness. Furthermore, PDX is being studied in combination with other chemotherapeutic and targeted agents, highlighting the potential for 10-Propargyl-5,8-dideazafolic acid derivatives in broader therapeutic applications (Zain & O’Connor, 2010).
properties
CAS RN |
76849-19-9 |
---|---|
Product Name |
10-Propargyl-5,8-dideazafolic acid |
Molecular Formula |
C24H23N5O6 |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33)/t19-/m0/s1 |
InChI Key |
LTKHPMDRMUCUEB-IBGZPJMESA-N |
Isomeric SMILES |
C#CCN(CC1=CC2=C(C=C1)NC(=NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Canonical SMILES |
C#CCN(CC1=CC2=C(C=C1)NC(=NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.